molecular formula C7H6Cl2N2O2 B13078469 Methyl 6-amino-3,5-dichloropicolinate CAS No. 1416374-91-8

Methyl 6-amino-3,5-dichloropicolinate

Cat. No.: B13078469
CAS No.: 1416374-91-8
M. Wt: 221.04 g/mol
InChI Key: NFJLPAKVFTWASE-UHFFFAOYSA-N
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Description

Methyl 6-amino-3,5-dichloropicolinate is a chemical compound with the molecular formula C7H6Cl2N2O2 It is a derivative of picolinic acid and is characterized by the presence of amino and dichloro substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-3,5-dichloropicolinate typically involves the chlorination of methyl picolinate followed by amination. One common method involves the reaction of methyl picolinate with chlorine gas in the presence of a catalyst to introduce the chlorine atoms at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-3,5-dichloropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-amino-3,5-dichloropicolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-amino-3,5-dichloropicolinate involves its interaction with specific molecular targets. In the context of herbicidal activity, it acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal plant growth processes. This leads to uncontrolled growth and eventual plant death. The compound binds to auxin receptors, triggering a cascade of events that result in the activation of genes responsible for growth regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-3,5-dichloropicolinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1416374-91-8

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

methyl 6-amino-3,5-dichloropyridine-2-carboxylate

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3,(H2,10,11)

InChI Key

NFJLPAKVFTWASE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1Cl)Cl)N

Origin of Product

United States

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